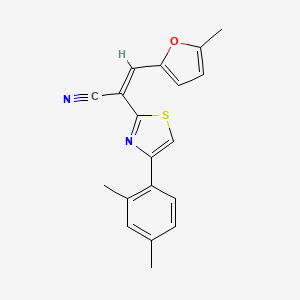

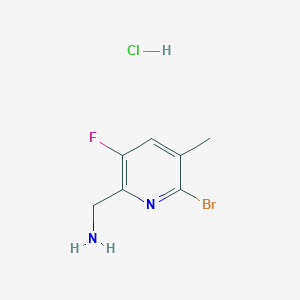

![molecular formula C12H21N3O2 B2913424 2,2-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide CAS No. 2097862-87-6](/img/structure/B2913424.png)

2,2-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

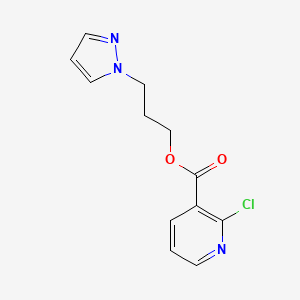

2,2-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MK-677 or Ibutamoren and is categorized as a growth hormone secretagogue.

Scientific Research Applications

Antidepressant Potential and Chemical Synthesis

Research has identified a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, as potential antidepressants with reduced side effects. These compounds were synthesized through Michael addition followed by reductive alkylation, demonstrating equipotency with imipramine in standard antidepressant assays without significant anticholinergic action (Bailey et al., 1985).

Ligand Synthesis and Metal Complex Formation

A general method for the synthesis of 4-(alkyl)pyrazoles has been developed, leading to compounds with significantly lower solubility in common organic solvents. These compounds form complex structures in the solid state, showcasing potential applications in material science and coordination chemistry (Reger et al., 2003).

Cytotoxic Properties

The synthesis of new tridentate bipyrazolic compounds has been reported, with in vitro evaluation of their cytotoxic properties on tumor cell lines. These compounds exhibit significant cytotoxic activity, indicating potential applications in cancer research (Kodadi et al., 2007).

Antimicrobial and Anti-inflammatory Agents

A study on pyrazole, isoxazole, and various benzodiazepine derivatives bearing an aryl sulfonate moiety revealed their antimicrobial and anti-inflammatory properties. Such findings highlight the potential of these compounds in developing new therapeutic agents (Kendre et al., 2015).

Coordination Chemistry

Derivatives of polyfunctional ligands, such as 3-(pyrazol-1-yl)propanamide (PPA), have been prepared, displaying unique supramolecular hydrogen-bonded chains and cyclic dimer formations in their solid-state structures. These characteristics suggest applications in designing new materials with specific structural properties (Palombo et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2,2-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide are DHFR (Dihydrofolate Reductase) and Enoyl ACP Reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

This compound interacts with its targets by binding to the active sites of both DHFR and Enoyl ACP Reductase enzymes . The binding interactions inhibit the normal function of these enzymes, leading to disruption in the synthesis of tetrahydrofolate and fatty acids .

Biochemical Pathways

The inhibition of DHFR and Enoyl ACP Reductase enzymes affects the nucleotide synthesis and fatty acid synthesis pathways respectively . This results in a disruption of DNA replication and cell membrane formation, leading to cell death .

Pharmacokinetics

The compound’s solubility in water and other polar solvents suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of DNA replication and cell membrane formation due to the disruption of nucleotide and fatty acid synthesis . This leads to cell death, providing the compound with its antibacterial and antitubercular properties .

properties

IUPAC Name |

2,2-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-12(2,3)11(16)13-6-9-17-10-8-15-7-4-5-14-15/h4-5,7H,6,8-10H2,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZKPYRYOXJYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCOCCN1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

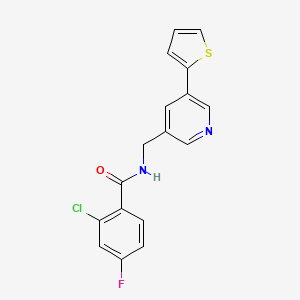

![Ethyl (5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2913354.png)

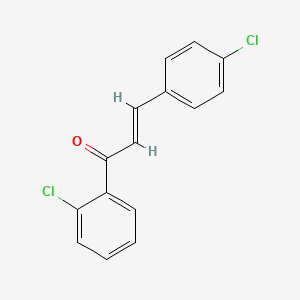

![(E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2913356.png)